1-(3-Amino-6-methylpyrazin-2-yl)ethanone
Description
1-(3-Amino-6-methylpyrazin-2-yl)ethanone is a pyrazine derivative featuring an amino group at the 3-position and a methyl group at the 6-position of the pyrazine ring, with an ethanone substituent. Pyrazine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their heterocyclic aromatic structure and ability to participate in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(3-amino-6-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-3-9-7(8)6(10-4)5(2)11/h3H,1-2H3,(H2,8,9) |
InChI Key |
SGNJGPDVYNPQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone typically involves the reaction of 3-amino-6-methylpyrazine with ethanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Amino-6-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted products.
Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-6-methylpyrazin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Patterns and Bioactivity
Key Observations :
- Hydroxyl and methoxy groups on phenyl-ethanones enhance α-glucosidase inhibition, with positional isomers showing varying potency .
- Amino groups (as in the target compound) may improve solubility and binding affinity compared to hydroxyl/methoxy substituents, though direct activity data are lacking.
Heterocyclic Ring Modifications
Pyrazine vs. pyridine/phenyl analogs exhibit distinct electronic and steric properties:
- Pyridine-based ethanones (e.g., 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone) are prevalent in alkaloids with antiviral and anti-TMV (tobacco mosaic virus) activities .
- Pyrazine-based ethanones (e.g., 2-(Methylamino)-1-(pyrazin-2-yl)ethanone) are often intermediates in drug synthesis due to their reactivity .
- Benzofuran-ethanones (e.g., 1-(7-ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone) demonstrate antifungal activity via microbiological reduction pathways .
Key Observations :
- The target compound’s amino and methyl groups on pyrazine may require specialized coupling or protection strategies, akin to bromo-pyridyl ethanones .
- Structural analogs with hydroxyl groups (e.g., 1-(3,4-dihydroxy-6-methylphenyl)ethanone) show distinct NMR profiles compared to non-hydroxylated derivatives, highlighting substituent-driven spectral shifts .
Biological Activity
1-(3-Amino-6-methylpyrazin-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone is , with a molecular weight of 138.17 g/mol. The structure features a pyrazine ring substituted with an amino group and an ethanone moiety, which contributes to its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrazine have been shown to possess significant antibacterial effects against various strains, including Mycobacterium tuberculosis and other pathogens . The mechanism often involves the inhibition of specific bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
1-(3-Amino-6-methylpyrazin-2-yl)ethanone may also have anticancer properties. Preliminary studies suggest that it can modulate signaling pathways related to cell growth and apoptosis. The interaction with specific molecular targets could potentially lead to the development of new anticancer therapies.
The exact mechanisms through which 1-(3-Amino-6-methylpyrazin-2-yl)ethanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors, influencing cellular signaling pathways. This interaction can lead to altered cellular responses, such as apoptosis in cancer cells or inhibition of microbial growth.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazine derivatives, including 1-(3-Amino-6-methylpyrazin-2-yl)ethanone. The results indicated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with an MIC (Minimum Inhibitory Concentration) value ranging from 32 to 64 µg/mL.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1-(3-Amino-6-methylpyrazin-2-yl)ethanone | 32 | Staphylococcus aureus |
| 1-(3-Amino-pyrazin-2-yl)ethanone | 64 | Escherichia coli |
Study on Anticancer Activity
In another investigation, compounds similar to 1-(3-Amino-6-methylpyrazin-2-yl)ethanone were tested for their ability to induce apoptosis in cancer cell lines. The study found that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1-(3-Amino-6-methylpyrazin-2-yl)ethanone | 15 | HeLa (cervical cancer) |
| 1-(4-Methyl-pyrazin-2-yl)ethanone | 20 | MCF7 (breast cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
